molecular formula C14H13F3N2O B2589307 2-phenyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1351582-39-2

2-phenyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2589307
CAS No.: 1351582-39-2
M. Wt: 282.266
InChI Key: ROGCVCRQFJCXIX-UHFFFAOYSA-N
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Description

2-phenyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a phenyl group, a pyrrole ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-phenyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-2-(1H-pyrrol-1-yl)acetamide: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.

    N-(2,2,2-trifluoroethyl)-2-phenylacetamide:

Uniqueness

2-phenyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of both the pyrrole ring and the trifluoroethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-phenyl-2-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c15-14(16,17)10-18-13(20)12(19-8-4-5-9-19)11-6-2-1-3-7-11/h1-9,12H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGCVCRQFJCXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC(F)(F)F)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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